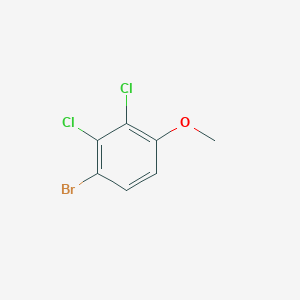

1-Bromo-2,3-dichloro-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.

Molecular Structure Analysis

The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .

Aplicaciones Científicas De Investigación

-

Electrophilic Aromatic Substitution

- Field: Organic Chemistry .

- Application: This is a common reaction in which an electrophile substitutes a hydrogen atom in an aromatic compound .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of Metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

-

Synthesis of Benzene Derivatives

- Field: Organic Chemistry .

- Application: Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . This process is used in the synthesis of benzene derivatives .

- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Outcome: The result is a benzene derivative. The exact product depends on the specific electrophile and the conditions of the reaction .

-

Preparation of exo-[n.m.n.m]metacyclophanes

- Field: Synthetic Chemistry .

- Application: Similar compounds, like 2-Bromoanisole, have been used in the preparation of a family of exo-[n.m.n.m]metacyclophanes .

- Method: The specific methods and procedures would depend on the exact metacyclophane being synthesized .

- Outcome: The result is a new metacyclophane compound .

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-2,3-dichloro-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRCDLZQISXWHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335001 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dichloro-4-methoxybenzene | |

CAS RN |

109803-52-3 |

Source

|

| Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.